Boc-3,4-difluoro-L-phenylalanine

GPCR Pharmacology Protease-Activated Receptor Fluorinated Peptides

Boc-3,4-difluoro-L-phenylalanine (CAS 198474-90-7) is the essential Boc-protected 3,4-difluorophenylalanine for solid-phase peptide synthesis. Unlike non-fluorinated Phe or 4-F/2,6-F2 analogs, the 3,4-F2 pattern preserves agonist activity at GPCRs (e.g., PAR1) where 2,6-F2 fails and provides a precise ΔΔG of 0.7 kcal/mol for tuning TCR–MHC affinity. In Boc-chemistry SPPS workflows, the Fmoc analog is not a substitute. High purity (≥98%) solid ready for immediate use.

Molecular Formula C14H17F2NO4
Molecular Weight 301.29 g/mol
CAS No. 198474-90-7
Cat. No. B558716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3,4-difluoro-L-phenylalanine
CAS198474-90-7
Synonyms198474-90-7; Boc-L-3,4-Difluorophenylalanine; boc-l-3,4-difluorophe; Boc-3,4-difluoro-L-phenylalanine; Boc-Phe(3,4-F2)-OH; boc-phe(3,4-dif)-oh; boc-3,4-difluorophenylalanine; (2s)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoicacid; Boc-L-phe(3,4-F2)-OH; SBB063926; N-BOC-3,4-DIFLUORO-L-PHENYLALANINE; 3,4-difluoro-l-phenylalanine,bocprotected; (s)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid; 3,4-difluoro-l-phenylalanine,n-bocprotected; N-(tert-Butoxycarbonyl)-3,4-difluoro-L-phenylalanine; n-alpha-t-butyloxycarbonyl-3,4-difluoro-l-phenylalanine; (s)-2-tert-butoxycarbonylamino-3-(3,4-difluoro-phenyl)-propionicacid; (2S)-3-(3,4-difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoicacid; (2S)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid; PubChem6120; AC1ODU01; Boc-Phe(3,4-F)-OH; 14994_ALDRICH; SCHEMBL1516520; 14994_FLUKA
Molecular FormulaC14H17F2NO4
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O
InChIInChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
InChIKeyCYAOPVHXASZUDE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3,4-difluoro-L-phenylalanine (CAS: 198474-90-7): A Differentiated Fluorinated Building Block for Advanced Peptide and Biomolecular Research


Boc-3,4-difluoro-L-phenylalanine (CAS 198474-90-7) is a non-natural amino acid derivative, distinguished by its 3,4-difluoro substitution on the aromatic ring and a Boc (tert-butoxycarbonyl) protecting group, which facilitates its use in solid-phase peptide synthesis (SPPS) . It is a member of the fluorinated phenylalanine class, which is widely recognized for enhancing peptide catabolic stability, bioavailability, and binding affinity in therapeutic and research applications [1]. The compound's molecular weight is 301.3 g/mol and it is typically supplied as a solid with a purity ≥98% .

Why Substituting Boc-3,4-difluoro-L-phenylalanine with a Non-Fluorinated or Mono-Fluorinated Analog Compromises Key Experimental Outcomes


Substituting Boc-3,4-difluoro-L-phenylalanine (3,4-F2) with non-fluorinated phenylalanine or analogs with different fluorination patterns (e.g., 4-F or 2,6-F2) is not scientifically neutral. The 3,4-difluoro substitution pattern uniquely modulates electronic and steric properties, directly impacting intermolecular interactions such as CH/π binding in receptor-ligand systems [1]. A complete set of difluorophenylalanine isomers were synthesized, demonstrating that each isomer, including 3,4-F2, provides distinct chemical environments for exploring ligand-receptor CH/π interactions, a role that cannot be replicated by other fluorinated or non-fluorinated analogs [1]. This specificity is critical in structure-activity relationship (SAR) studies, where altering the fluorine substitution pattern can lead to divergent biological activities or material properties [2].

Quantitative Evidence for Boc-3,4-difluoro-L-phenylalanine (CAS 198474-90-7): A Comparative Analysis for Scientific Selection


Comparative Agonist Activity in Thrombin Receptor (PAR1) Tethered Ligand Peptides

In the context of the thrombin receptor-tethered ligand peptide SFLLRNP, substitution of Phe-2 with 3,4-difluoro-L-phenylalanine (3,4-F2) resulted in a specific agonist activity profile distinct from its regioisomers. When incorporated into SFLLRNP, the 3,4-F2 analog retained agonist activity for stimulating cytosolic Ca2+ mobilization in human platelets, whereas the 2,6-F2 analog completely lost this activity [1].

GPCR Pharmacology Protease-Activated Receptor Fluorinated Peptides

Differential Modulation of T-Cell Receptor (TCR) Binding Affinity

In a comparative study of HTLV-1 TAX peptide variants presented by HLA-A2, the incorporation of 3,4-difluoro-L-phenylalanine (3,4-F2) at the Y5 position led to a TCR binding affinity profile that was distinct from the 4-fluoro (4-F) and 3,5-difluoro (3,5-F2) analogs. The 3,4-F2 modification resulted in a binding free energy change (ΔΔG) of 0.7 ± 0.2 kcal/mol relative to the native peptide, while the 4-F analog exhibited a ΔΔG of 0.2 ± 0.1 kcal/mol, and the 3,5-F2 analog had a ΔΔG of 1.2 ± 0.3 kcal/mol [1].

Immunology T-cell Receptor Engineering Antigen Presentation

Proven Compatibility and Application in Boc Solid-Phase Peptide Synthesis

Boc-3,4-difluoro-L-phenylalanine is explicitly validated and sold by a major chemical supplier for use in Boc solid-phase peptide synthesis (SPPS) . This is in direct contrast to Fmoc-3,4-difluoro-L-phenylalanine, which is exclusively designed for Fmoc-based SPPS and is not compatible with Boc chemistry due to its different, base-labile protecting group .

Peptide Synthesis SPPS Boc Chemistry

Unique Hydrogel Formation Capability at Low Concentration

A peptidomimetic building block containing the 3,4-difluoro-L-phenylalanine moiety (Boc-D-F2Phe-L-Oxd-OH) was found to form a strong and transparent hydrogel at a remarkably low concentration of 0.5% w/w at pH 4.2 [1]. In contrast, a control hydrogel formed by the widely studied low-molecular-weight gelator Boc-Phe-Phe-OH requires a higher concentration of 1.0% w/v (pH 7) to achieve gelation, indicating a higher gelation efficiency for the 3,4-difluoro-phenylalanine-based gelator [2].

Biomaterials Supramolecular Chemistry Hydrogels

Procurement-Driven Application Scenarios for Boc-3,4-difluoro-L-phenylalanine (CAS 198474-90-7)


Functional GPCR Peptide Agonist SAR Studies

For structure-activity relationship (SAR) campaigns focused on G-protein coupled receptors (GPCRs) like the thrombin receptor (PAR1), Boc-3,4-difluoro-L-phenylalanine enables the exploration of CH/π interactions without abolishing agonist activity. As demonstrated with the SFLLRNP peptide, the 3,4-F2 substitution retains activity where the 2,6-F2 regioisomer fails [1]. This makes it the preferred building block for synthesizing active peptide analogs when evaluating the role of specific phenyl hydrogens in receptor binding.

T-Cell Epitope Engineering for Vaccine Design

In projects aimed at altering T-cell receptor (TCR) affinity for peptide-MHC complexes, the 3,4-difluoro-L-phenylalanine offers a unique and quantifiable intermediate perturbation to binding energy. Its ΔΔG of 0.7 kcal/mol provides a precise tool for tuning immunogenicity, distinct from the smaller effect of 4-F-Phe (0.2 kcal/mol) or the larger effect of 3,5-F2-Phe (1.2 kcal/mol) [2]. This specificity is invaluable for rational vaccine design where controlled TCR signaling is desired.

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

This compound is the definitive choice for laboratories and manufacturing processes that employ Boc-chemistry for SPPS . It provides the desired 3,4-difluoro-L-phenylalanine residue while being chemically compatible with the Boc deprotection cycle (TFA). Substituting with the more common Fmoc-protected version is not possible in these workflows, making Boc-3,4-difluoro-L-phenylalanine an essential procurement item for this specific methodology .

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